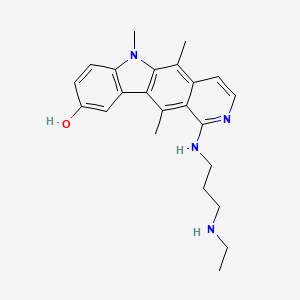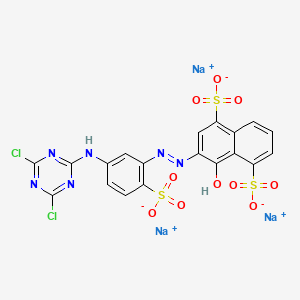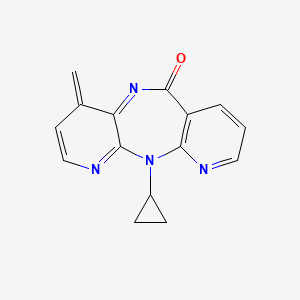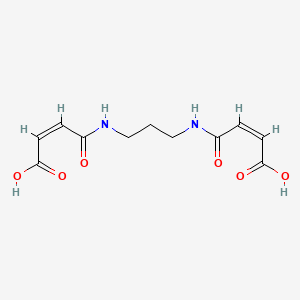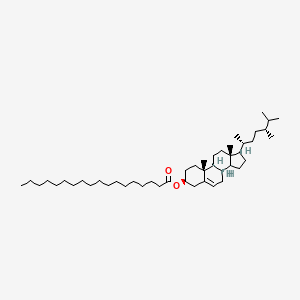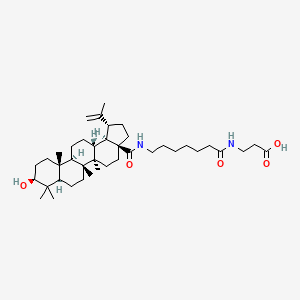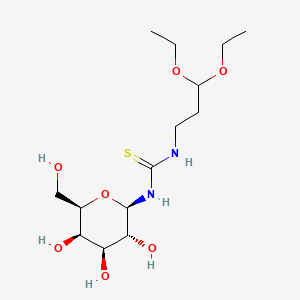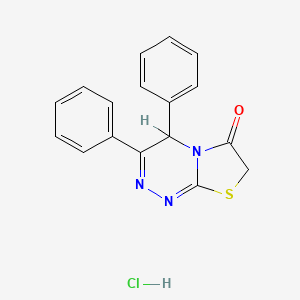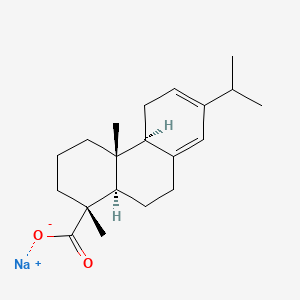
Sodium (1R-(1alpha,4abeta,4balpha,10aalpha))-1,2,3,4,4a,4b,5,9,10,10a-decahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 257-301-7: 1-Phenyl-3-(1,2,3-Thiadiazol-5-yl)harnstoff , ist eine chemische Verbindung, die zur Klasse der N-Phenylharnstoffe gehört. Diese Verbindung ist bekannt für ihre vielfältigen Anwendungen in verschiedenen Bereichen, darunter Landwirtschaft, Pharmazie und Materialwissenschaften.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: 1-Phenyl-3-(1,2,3-Thiadiazol-5-yl)harnstoff kann durch die Reaktion von Phenylisocyanat mit 1,2,3-Thiadiazol-5-amin synthetisiert werden. Die Reaktion erfolgt typischerweise in einem organischen Lösungsmittel wie Dichlormethan oder Tetrahydrofuran unter Rückflussbedingungen. Das Produkt wird dann durch Umkristallisation oder Säulenchromatographie gereinigt.
Industrielle Produktionsmethoden: In industriellen Umgebungen umfasst die Produktion von 1-Phenyl-3-(1,2,3-Thiadiazol-5-yl)harnstoff die großtechnische Synthese unter Verwendung automatisierter Reaktoren. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird oft durch Kristallisations- und Trocknungsprozesse gewonnen.
Analyse Chemischer Reaktionen
Arten von Reaktionen: 1-Phenyl-3-(1,2,3-Thiadiazol-5-yl)harnstoff unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können sie in entsprechende Amine oder Thiole umwandeln.
Substitution: Sie kann nukleophile Substitutionsreaktionen eingehen, bei denen der Thiadiazolring mit verschiedenen Nukleophilen substituiert wird.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.
Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.
Substitution: Nukleophile wie Amine, Alkohole oder Thiole werden unter basischen oder sauren Bedingungen eingesetzt.
Hauptprodukte:
Oxidation: Sulfoxide und Sulfone.
Reduktion: Amine und Thiole.
Substitution: Verschiedene substituierte Thiadiazolderivate.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-3-(1,2,3-Thiadiazol-5-yl)harnstoff hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Diese Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und krebshemmende Eigenschaften.
Medizin: Es wird für seinen potenziellen Einsatz in der Medikamentenentwicklung untersucht, insbesondere als Inhibitor bestimmter Enzyme oder Rezeptoren.
Industrie: Es wird bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften eingesetzt, wie z. B. Polymere und Beschichtungen.
Wirkmechanismus
Der Wirkmechanismus von 1-Phenyl-3-(1,2,3-Thiadiazol-5-yl)harnstoff beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. So kann es beispielsweise die Aktivität bestimmter Enzyme hemmen, indem es an deren aktive Zentren bindet und so deren Funktion blockiert. Die Verbindung kann auch mit Zellrezeptoren interagieren, Signaltransduktionswege modulieren und zelluläre Prozesse beeinflussen.
Wirkmechanismus
The mechanism of action of 1-phenyl-3-(1,2,3-thiadiazol-5-yl)urea involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- 1-Phenyl-3-(1,2,3-Thiadiazol-4-yl)harnstoff
- 1-Phenyl-3-(1,2,4-Thiadiazol-5-yl)harnstoff
- 1-Phenyl-3-(1,3,4-Thiadiazol-5-yl)harnstoff
Vergleich: 1-Phenyl-3-(1,2,3-Thiadiazol-5-yl)harnstoff ist aufgrund seines spezifischen Substitutionsschemas am Thiadiazolring einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Im Vergleich zu seinen Analoga kann es eine unterschiedliche Reaktivität und Selektivität in chemischen Reaktionen aufweisen sowie unterschiedliche Grade an biologischer Aktivität.
Eigenschaften
CAS-Nummer |
51590-83-1 |
|---|---|
Molekularformel |
C20H29NaO2 |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
sodium;(1R,4aR,4bS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,9,10,10a-octahydrophenanthrene-1-carboxylate |
InChI |
InChI=1S/C20H30O2.Na/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;/h6,12-13,16-17H,5,7-11H2,1-4H3,(H,21,22);/q;+1/p-1/t16-,17+,19+,20+;/m0./s1 |
InChI-Schlüssel |
PAZFWGSJMSOQLQ-XTICBAGASA-M |
Isomerische SMILES |
CC(C)C1=CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)[O-])C.[Na+] |
Kanonische SMILES |
CC(C)C1=CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)[O-])C.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


